molecular formula C18H34O2 B150077 Methyl cis-10-heptadecenoate CAS No. 75190-82-8

Methyl cis-10-heptadecenoate

Cat. No. B150077
CAS RN: 75190-82-8
M. Wt: 282.5 g/mol
InChI Key: JNSUZRHLHDQGPN-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cis-10-heptadecenoate is a fatty acid methyl ester . It has the chemical formula C18H34O2 and a molecular weight of 282.46136 g/mol . The IUPAC name for this compound is methyl (10Z)-heptadec-10-enoate .


Molecular Structure Analysis

The Methyl cis-10-heptadecenoate molecule contains a total of 53 bonds. There are 19 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The 2D chemical structure image of Methyl cis-10-heptadecenoate is also called the skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

Methyl cis-10-heptadecenoate has a molecular weight of 282.4614 . More specific physical and chemical properties such as boiling point, critical temperature, and density can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Antioxidant

Methyl cis-10-heptadecenoate is known to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Lipase Enzymes Investigation

It has been used as a substrate for investigating lipase enzymes . Lipase enzymes are vital for the digestion of dietary fats. The study of these enzymes could lead to better understanding and treatment of disorders related to fat metabolism.

Membrane Proteins Study

Methyl cis-10-heptadecenoate serves as a model system for the study of membrane proteins . Membrane proteins play several roles, including transporting nutrients, interacting with other cells, and converting signals into cellular responses.

Histone Deacetylases Inhibition

This compound acts as an inhibitor of histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its inhibition has implications in cancer treatment.

Fatty Acid Metabolism

Methyl cis-10-heptadecenoate has been employed to explore fatty acid metabolism . Understanding fatty acid metabolism is crucial as it plays a central role in many aspects of health and disease, including energy production, obesity, and heart disease.

Surfactants Production

It has acted as a substrate in the production of surfactants derived from fatty acids . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Dietary Fatty Acids Impact

Methyl cis-10-heptadecenoate acid has served as a model system to examine the impact of dietary fatty acids on lipid metabolism . This is important in understanding how different types of dietary fats affect human health.

8. Component in Oils, Fats, and Waxes It serves as a significant component in oils, fats, and waxes . This makes it valuable in industries that produce or use these materials, such as food production, cosmetics, and manufacturing.

Safety And Hazards

In case of exposure, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Future Directions

While specific future directions for Methyl cis-10-heptadecenoate are not provided in the search results, its role as a minor constituent of biodiesel suggests potential relevance in the ongoing development and optimization of biofuel technologies .

properties

IUPAC Name

methyl (Z)-heptadec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUZRHLHDQGPN-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-10-heptadecenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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